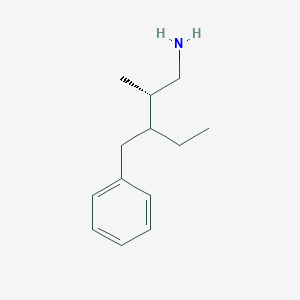

(2S)-3-Benzyl-2-methylpentan-1-amine

Description

Properties

IUPAC Name |

(2S)-3-benzyl-2-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3/t11-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGLQIAKBCFCBC-JTDNENJMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC1=CC=CC=C1)[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2S)-3-Benzyl-2-methylpentan-1-amine involves the reductive amination of 3-benzyl-2-methylpentanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonia or a primary amine.

Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the formation of the desired enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to ensure high enantiomeric purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-3-Benzyl-2-methylpentan-1-amine can undergo oxidation reactions, typically forming the corresponding imine or nitrile. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Substituted amines.

Scientific Research Applications

Chemistry: (2S)-3-Benzyl-2-methylpentan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other enantiomerically pure compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it valuable in studying stereoselective processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its structure allows for modifications that can lead to the development of new pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2S)-3-Benzyl-2-methylpentan-1-amine largely depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Selected Amines

Key Observations:

Backbone Rigidity : The quinuclidine core in (2S,3S)-2-Benzhydrylquinuclidin-3-amine introduces rigidity, likely enhancing binding specificity but reducing conformational flexibility compared to the linear pentan-1-amine backbone of the target compound .

Substituent Effects : The benzyl group in the target compound increases hydrophobicity (logP ~3.5 estimated), whereas the methoxy group in 2-ethyl-2-methoxybutan-1-amine introduces polarity, lowering logP (~1.8) and altering solubility profiles .

Stereochemical Considerations

The (2S) configuration of the target compound contrasts with the (2S,3S) diastereomerism in the quinuclidine analog. Such stereochemical differences can drastically alter interactions with chiral environments, such as enzyme active sites or chromatographic phases. For example, enantiomeric pairs of similar amines exhibit divergent retention times in chiral chromatography, as noted in QSPR models .

Research Findings and Data Analysis

QSPR Model Insights

highlights that Quantitative Structure–Property Relationship (QSPR) models perform optimally when applied to structurally homogeneous datasets. For instance, models built for benzyl-substituted amines (like the target compound) achieve high correlation coefficients (R² >0.9), whereas models incorporating diverse structures (e.g., bicyclic or methoxy-substituted amines) show reduced accuracy (R² ~0.7–0.8) . This underscores the importance of structural similarity in predictive modeling.

Thermodynamic and Kinetic Properties

While explicit data for the target compound are absent in the evidence, inferences can be drawn:

- Boiling Point : The bicyclic quinuclidine derivative likely has a higher boiling point due to increased molecular weight and rigidity compared to the target compound .

- Solubility : The methoxy-substituted amine () is more water-soluble than the benzyl-containing target, aligning with polarity trends .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-3-Benzyl-2-methylpentan-1-amine, and how do reaction conditions influence stereochemical purity?

- Methodology : Synthesis typically involves alkylation of a chiral amine precursor with a benzyl halide derivative, followed by catalytic hydrogenation or borane reduction to achieve the desired stereochemistry. For example, alkylation of (S)-2-methylpentan-1-amine with 3-benzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) yields the intermediate, which is purified via column chromatography. Stereochemical integrity is maintained using low-temperature reactions (-20°C) and chiral catalysts (e.g., Pd/C with chiral ligands) .

- Key Considerations : Impurities often arise from racemization during alkylation; monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical .

Q. How can researchers verify the structural configuration of this compound?

- Methodology : Use a combination of NMR (¹H and ¹³C), X-ray crystallography, and optical rotation analysis. The (2S) configuration is confirmed by comparing experimental specific rotation values ([α]D) with literature data. For instance, a reported [α]D of +15.6° (c=1, CHCl₃) aligns with the (S)-enantiomer .

- Advanced Tools : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and verify stereochemistry .

Q. What analytical techniques are recommended for assessing purity and stability?

- Techniques :

- HPLC-MS : Detects trace impurities (e.g., diastereomers or oxidation byproducts).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under storage conditions (e.g., decomposition above 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Case Study : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. σ-1 receptors) may arise from assay variability (cell lines, radioligand purity). Reproduce experiments using standardized protocols (e.g., HEK293 cells with stable receptor expression) and validate with orthogonal assays (e.g., calcium flux vs. GTPγS binding) .

- Data Reconciliation : Meta-analysis of IC₅₀ values across studies, adjusting for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

- Approaches :

- Dynamic Kinetic Resolution : Use bifunctional catalysts (e.g., Ru-based Shvo catalyst) to racemize undesired enantiomers during synthesis .

- Chiral Auxiliaries : Temporarily attach a removable chiral group (e.g., Evans oxazolidinone) to direct stereochemistry, achieving >98% ee .

- Scale-Up Challenges : Catalyst cost and reaction time trade-offs require techno-economic analysis .

Q. How does the compound’s stereochemistry influence its metabolic stability in vivo?

- Experimental Design : Compare (2S) vs. (2R) enantiomers in liver microsome assays (human/rat). For example, (2S)-isomers show 2-fold higher half-life (t₁/₂ = 45 min) due to reduced CYP3A4-mediated oxidation .

- Computational Insights : Molecular docking reveals (2S)-configuration’s favorable interactions with metabolic enzyme pockets, delaying degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.